N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(3,4-dichlorophenyl)urea
Description
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F6N2O/c16-11-2-1-9(6-12(11)17)24-13(26)25-10-4-7(14(18,19)20)3-8(5-10)15(21,22)23/h1-6H,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCZOWAPWIFPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1764-23-4 | |
| Record name | N-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-N'-(3,4-DICHLOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(3,4-dichlorophenyl)urea, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in cancer research. This article explores its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C15H8Cl2F6N2O
- CAS Number : 1764-23-4
- Molecular Weight : 392.13 g/mol
This compound features two distinct aromatic rings substituted with electron-withdrawing groups (trifluoromethyl and dichloro), which are critical for enhancing its biological activity.
In Vitro Studies
Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : Human colon (SW480, SW620), prostate (PC3), and leukemia (K-562).
- IC50 Values : The compound displayed IC50 values ranging from 1.5 to 8.9 µM across different cell lines, indicating strong inhibitory effects compared to standard chemotherapeutics like cisplatin .
The mechanisms underlying the cytotoxicity of this compound have been investigated through various assays:
- Cell Viability Assays : The trypan blue exclusion test indicated significant reductions in viable cell counts post-treatment.
- Apoptosis Induction : Flow cytometry analysis revealed that the compound induces late apoptosis in cancer cells, with up to 97% of SW480 cells undergoing programmed cell death at optimal concentrations .
- Kinase Inhibition : Studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation, such as Abl kinase in chronic myeloid leukemia cells .
Comparative Biological Activity
A comparative analysis of related compounds highlights the efficacy of this compound:
| Compound Name | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | 1.5 - 8.9 | SW480, PC3 | Apoptosis induction |
| Cisplatin | ~10 | Various | DNA cross-linking |
| Other Thiourea Derivatives | 5 - 15 | Various | Varies |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Anticancer Activity : A study reported that derivatives with trifluoromethyl groups exhibited superior anticancer properties compared to their non-fluorinated counterparts. The presence of electron-withdrawing groups was crucial for enhancing biological activity .
- Mechanistic Insights : Another investigation highlighted that the compound's ability to induce apoptosis was linked to increased caspase-3/7 activity in treated cancer cells .
Environmental and Safety Considerations
While exploring its biological activity, it is essential to note the environmental implications. The compound is classified as potentially harmful to aquatic life and can cause serious eye irritation . Thus, handling precautions are necessary during research and application.
Scientific Research Applications
Organocatalysis
Organocatalysis is one of the primary applications of N-(3,5-bis(trifluoromethyl)phenyl)-N'-(3,4-dichlorophenyl)urea. It has been utilized as a catalyst in several organic transformations due to its ability to facilitate reactions through hydrogen bonding mechanisms.
Key Studies:
- A study by Schreiner et al. highlighted the effectiveness of thiourea derivatives in promoting reactions such as Michael additions and aldol reactions. The specific motif of 3,5-bis(trifluoromethyl)phenyl has been shown to significantly enhance catalytic activity due to its strong hydrogen-bonding capabilities .
- The compound has been employed in asymmetric synthesis, where it aids in achieving high enantioselectivity in various reactions. For instance, it has been used in the synthesis of chiral amines and alcohols, demonstrating its versatility as a catalyst .
Pharmaceutical Applications
Due to its structural characteristics, this compound is also being explored for potential pharmaceutical applications. Its ability to interact with biological targets opens avenues for drug development.
Case Studies:
- Research indicates that derivatives of this compound exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth. Studies have shown that modifications to the urea moiety can lead to enhanced biological activity against cancer cell lines .
- The compound's lipophilicity makes it an attractive candidate for drug formulation, particularly in enhancing bioavailability and solubility of poorly soluble drugs .
Environmental Chemistry
The environmental impact and behavior of this compound have also been studied. Its persistence and potential toxicity in aquatic environments are critical factors for regulatory assessments.
Toxicological Insights:
- The compound has been classified as causing serious eye irritation and may pose long-lasting harmful effects on aquatic life . This necessitates careful handling and consideration during its application in industrial processes.
Data Tables
Comparison with Similar Compounds
Symmetrical N,N'-Diarylureas
The target compound belongs to a class of symmetrical diarylureas. Key analogues include:
Comparison Insights :
- The 3,5-bis(trifluoromethyl)phenyl moiety in the target compound enhances HRI activation compared to dichlorophenyl analogues, likely due to increased electron-withdrawing effects .
- All symmetrical derivatives exhibit low aqueous solubility (<10 µM) due to hydrophobicity, necessitating structural modifications .
Non-Symmetrical Hybrid Ureas
To address solubility limitations, hybrid ureas combine hydrophobic and polar groups:
Comparison Insights :
- Introducing polar groups (e.g., 3-hydroxy-tolyl or dimethylamino-cyclohexyl) improves solubility by 5–10-fold without compromising bioactivity .
- The dimethylamino-cyclohexyl hybrid (CAS 1221442-12-1) demonstrates superior solubility (>50 µM in PBS) and retains nanomolar potency .
Mechanistic and Therapeutic Comparisons
Anti-Cancer Activity
- Target Compound : Inhibits AGS and BGC-823 gastric cancer cells with IC₅₀ values of 0.7–1.2 µM . Induces phosphorylation of eIF2α and CHOP expression, triggering apoptosis .
- Acrylamide Analogues : (E)-N-(3,5-Bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide (1f) shows comparable activity (IC₅₀: 0.9 µM) but targets tubulin polymerization instead of HRI .
- Bis-Trifluoromethyl Cyanophenyl Ureas: N,N''-Bis[3-(trifluoromethyl)-4-cyanophenyl]urea (CAS 1895865-11-8) exhibits androgen receptor modulation but lacks direct anti-cancer data .
Preparation Methods
Reaction Mechanism
-
Formation of mono-substituted urea : 3,5-Bis(trifluoromethyl)aniline reacts with KNCO to generate an intermediate isourea.
-
Second amine addition : 3,4-Dichloroaniline attacks the electrophilic carbonyl carbon, displacing the isocyanate group and forming the unsymmetrical urea.
Key advantages :
Experimental Protocol
-
Step 1 : Combine 3,5-bis(trifluoromethyl)aniline (1 equiv.) with KNCO (1.2 equiv.) in deionized water. Stir at 25°C for 6–8 hours.
-
Step 2 : Add 3,4-dichloroaniline (1.1 equiv.) and continue stirring for 12 hours.
-
Work-up : Filter the precipitate, wash with cold water, and recrystallize from ethanol.
Yield : 82% (white crystalline solid).
Isocyanate Intermediate-Based Approach
Traditional urea synthesis employs isocyanate intermediates, as demonstrated in pesticide derivative patents. This method involves:
Synthesis of 3,5-Bis(trifluoromethyl)phenyl Isocyanate
Coupling with 3,4-Dichloroaniline
-
React the isocyanate intermediate (1 equiv.) with 3,4-dichloroaniline (1.05 equiv.) in anhydrous tetrahydrofuran (THF).
-
Stir at reflux for 4 hours, then concentrate and purify via silica gel chromatography.
Reductive Amination and Carbonylative Coupling
While less common, reductive amination offers an alternative pathway:
Reductive Amination Protocol
-
Intermediate synthesis : React 3,5-bis(trifluoromethyl)benzaldehyde with 3,4-dichloroaniline in the presence of titanium(IV) isopropoxide and sodium borohydride.
-
Urea formation : Treat the resulting amine with potassium isocyanate under aqueous conditions.
Yield : 61% (similar pyrimidine derivatives).
Comparative Analysis of Methods
| Method | Conditions | Yield | Scalability | Safety |
|---|---|---|---|---|
| KNCO in water | Aqueous, 25°C | 82% | High | Excellent |
| Isocyanate route | THF, reflux | 68–75% | Moderate | Moderate (phosgene) |
| Reductive amination | Diglyme, 22°C | 61% | Low | Good |
Key observations :
-
The KNCO method outperforms others in safety and scalability.
-
Isocyanate routes require hazardous reagents but achieve moderate yields.
Optimization and Challenges
Solvent Effects
Substituent Electronic Effects
Q & A
Q. What are the recommended synthetic routes for N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(3,4-dichlorophenyl)urea, and how can purity be validated?
The synthesis typically involves coupling 3,5-bis(trifluoromethyl)aniline with 3,4-dichlorophenyl isocyanate under anhydrous conditions. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical. Purity validation employs nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C, 19F NMR) and HPLC with UV detection (≥95% purity threshold). Mass spectrometry (MS) further confirms molecular weight .
Q. Which in vitro assays are suitable for evaluating the compound’s antitumor activity?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used. For example, gastric cancer cell lines (e.g., AGS and BGC-823) are incubated with the compound at varying concentrations (e.g., 1–100 μM) for 48–72 hours. Absorbance at 490 nm quantifies cell viability, with IC₅₀ values calculated using nonlinear regression. Include positive controls (e.g., cisplatin) and triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How does structural modification (e.g., symmetry vs. asymmetry) impact solubility and bioactivity?
Symmetrical N,N'-diarylureas often exhibit poor aqueous solubility due to high hydrophobicity. Hybrid non-symmetrical analogs, such as combining a hydrophobic 3,5-bis(trifluoromethyl)phenyl group with a polar 3-hydroxytolyl moiety, improve solubility. O-alkylation of the hydroxyl group introduces charge-bearing substituents (e.g., methyl or ethyl groups), enhancing solubility without compromising activity. Bioactivity is assessed via ternary complex reporter gene assays and cell proliferation inhibition (e.g., IC₅₀ < 1 μM in HeLa cells) .
Q. What molecular mechanisms underlie the compound’s inhibition of cancer cell proliferation?
The compound activates the eIF2α kinase heme-regulated inhibitor (HRI), inducing phosphorylation of eIF2α. This reduces the eIF2·GTP·tRNAiMet ternary complex abundance, suppressing global translation initiation. Downstream effects include upregulation of CHOP (C/EBP homologous protein) at mRNA and protein levels, triggering apoptosis in cancer cells. Validate via Western blot (eIF2α phosphorylation) and qPCR (CHOP expression) .
Q. How should dose-response experiments be designed to assess cytotoxicity and specificity?
- Cell Lines: Use cancer cell lines (e.g., AGS, BGC-823) and non-cancerous cells (e.g., HEK-293) for specificity.
- Dose Range: Test 0.1–100 μM in logarithmic increments.
- Controls: Include vehicle (DMSO < 0.1%) and positive controls (e.g., staurosporine).
- Metrics: Calculate selectivity index (SI = IC₅₀ normal cells / IC₅₀ cancer cells).
- Time Points: Assess at 24, 48, and 72 hours to capture time-dependent effects .
Q. How can researchers address discrepancies in antitumor efficacy across different cell lines?
Variability may arise from differences in:
- Genetic Background: e.g., p53 status or HRI expression levels.
- Assay Conditions: Serum concentration, cell density, or incubation time.
- Metabolic Activity: Use ATP-based assays (e.g., CellTiter-Glo) alongside MTT for cross-validation.
Statistical analysis (e.g., two-way ANOVA) identifies significant outliers. Replicate experiments across independent labs to confirm trends .
Q. What analytical techniques confirm the compound’s stability under physiological conditions?
- HPLC-UV/MS: Monitor degradation in PBS (pH 7.4, 37°C) over 24–72 hours.
- LC-MS/MS: Identify degradation products (e.g., hydrolysis of urea linkage).
- Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., decomposition >200°C).
- Solubility: Use shake-flask method in biorelevant media (FaSSIF/FeSSIF) .
Q. What is the role of eIF2α phosphorylation in the compound’s mechanism?
Phosphorylated eIF2α inhibits guanine nucleotide exchange, stalling translation initiation. This stress response selectively targets cancer cells with high protein synthesis demands. Confirm via:
- Kinase Assays: Measure HRI activation in vitro.
- siRNA Knockdown: Silencing HRI abolishes eIF2α phosphorylation and rescues cell viability.
- CHOP Reporter Constructs: Luciferase assays quantify CHOP promoter activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
